methyl 4-({[2-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Piperidine Derivatization: The benzimidazole core is then reacted with piperidine derivatives under controlled conditions to introduce the piperidino group.
Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the piperidino-benzimidazole intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
METHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds such as piperidine-based antihistamines and antipsychotics.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-28-20(26)14-9-11-15(12-10-14)22-21(27)25-13-5-4-8-18(25)19-23-16-6-2-3-7-17(16)24-19/h2-3,6-7,9-12,18H,4-5,8,13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
ZVBDHSMFYWTIKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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